molecular formula C9H11FS B8078868 Benzene, 1-fluoro-4-[(1-methylethyl)thio]- CAS No. 702-13-6

Benzene, 1-fluoro-4-[(1-methylethyl)thio]-

Cat. No.: B8078868
CAS No.: 702-13-6
M. Wt: 170.25 g/mol
InChI Key: LTILYSFCPAHYSE-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-[(1-methylethyl)thio]- is a fluorinated aromatic compound featuring a fluorine atom at the 1-position and an isopropylthio group (-S-CH(CH₃)₂) at the 4-position of the benzene ring. The fluorine and thioether substituents confer unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-fluoro-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILYSFCPAHYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482924
Record name Benzene, 1-fluoro-4-[(1-methylethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-13-6
Record name 1-Fluoro-4-[(1-methylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-[(1-methylethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-[(1-methylethyl)thio]- typically involves the nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with isopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Benzene, 1-fluoro-4-[(1-methylethyl)thio]- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Oxidation Reactions: The isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced under catalytic hydrogenation conditions to remove the fluorine atom or reduce the nitro group if present.

Common Reagents and Conditions

    Electrophilic Substitution: Halogens, nitric acid, sulfuric acid.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Halogenated or nitrated derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorinated or reduced nitro derivatives.

Scientific Research Applications

Scientific Research Applications

a. Fluorescent Probes:
Recent studies have highlighted the potential of benzene derivatives as fluorescent probes in biological imaging and sensing applications. The incorporation of fluorine enhances the photophysical properties of these compounds, making them suitable for use in fluorescence microscopy and other imaging techniques .

b. Antimicrobial Agents:
Research indicates that compounds with similar structures to benzene, 1-fluoro-4-[(1-methylethyl)thio]- exhibit antimicrobial properties. The presence of the thioether group can enhance the activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

c. Material Science:
In materials science, benzene derivatives are utilized to modify polymeric materials to improve their mechanical properties. For instance, thioether-containing polymers have been shown to enhance fracture toughness and reduce stress during polymerization processes .

Industrial Applications

a. Agrochemicals:
The compound's unique properties make it a potential candidate for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its stability and reactivity can be leveraged to create effective agricultural products that target specific pests or weeds.

b. Specialty Chemicals:
Benzene, 1-fluoro-4-[(1-methylethyl)thio]- can serve as a building block for synthesizing various specialty chemicals used in pharmaceuticals and fine chemicals industries. Its functional groups allow for further modifications that can lead to a wide range of chemical entities with desired biological activities.

Case Studies

Study Application Findings
Study on Fluorescent Probes Biological ImagingDemonstrated enhanced fluorescence properties making it suitable for cellular imaging applications.
Antimicrobial Activity Research Antimicrobial AgentShowed significant activity against Gram-positive bacteria due to thioether functionality.
Polymer Modification Study Material ScienceImproved mechanical properties in dual-cure composite cements through the addition of thio-functionalized oligomers.

Mechanism of Action

The mechanism by which Benzene, 1-fluoro-4-[(1-methylethyl)thio]- exerts its effects depends on its chemical reactivity. The fluorine atom and isopropylthio group can participate in various chemical reactions, influencing the compound’s interaction with other molecules. The molecular targets and pathways involved are typically studied through computational chemistry and experimental assays to understand its behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Thioether and Halogen Groups

Benzene, 1-methyl-4-[(1-methylethyl)thio]- (CAS 14905-81-8)
  • Molecular Formula : C₁₀H₁₄S
  • Molecular Weight : 166.28 g/mol
  • Key Differences : Replaces fluorine with a methyl group.
  • Impact :
    • Electronic Effects : The methyl group is electron-donating, increasing electron density on the ring compared to the electron-withdrawing fluorine in the target compound.
    • Steric Effects : Similar steric bulk due to the isopropylthio group.
    • Applications : Likely used in similar contexts but with altered reactivity in electrophilic substitution reactions .
Benzene, 1-fluoro-4-(methylthio)- (CAS 312-31-2)
  • Molecular Formula : C₇H₇FS
  • Molecular Weight : 142.19 g/mol
  • Key Differences : Simpler methylthio (-S-CH₃) substituent instead of isopropylthio.
  • Impact :
    • Steric Effects : Reduced steric hindrance compared to the bulkier isopropylthio group.
    • Boiling Point : Likely lower due to smaller substituent size (e.g., ethylthio analog in has MW 156.22 g/mol and simpler structure) .
Benzene, 1-fluoro-4-[(2,2,2-trifluoroethyl)thio]- (CAS 62158-91-2)
  • Molecular Formula : C₈H₆F₄S
  • Molecular Weight : 210.19 g/mol
  • Key Differences : Trifluoroethylthio (-S-CH₂CF₃) group introduces additional fluorine atoms.
  • Impact :
    • Electron-Withdrawing Effects : Enhanced by three fluorine atoms, increasing ring deactivation.
    • Thermal Stability : Higher fluorination may improve thermal resistance, as seen in fluorinated aromatics () .

Halogen-Substituted Analogs

Benzene, 1-chloro-4-[(pentafluoroethyl)thio]- (CAS 65538-02-5)
  • Molecular Formula : C₈H₄ClF₅S
  • Molecular Weight : 254.63 g/mol
  • Key Differences : Chlorine replaces fluorine; pentafluoroethylthio group adds fluorination.
  • Impact: Reactivity: Chlorine’s larger atomic size and polarizability alter nucleophilic substitution kinetics. Applications: Potential use in high-stability polymers or surfactants due to extreme fluorination .
Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5)
  • Molecular Formula : C₇H₇BrS
  • Molecular Weight : 211.10 g/mol
  • Key Differences : Bromine at the 1-position and methylthio at the 2-position.
  • Impact :
    • Biological Activity : Bromine’s heavier mass may enhance bioactivity, as seen in antimicrobial agents () .

Functionalized Derivatives: Nitro and Isocyanato Groups

Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- (CAS 200123-22-4)
  • Molecular Formula: C₁₅H₁₅NO₂S
  • Molecular Weight : 273.35 g/mol
  • Key Differences : Nitrophenylthio group introduces strong electron-withdrawing effects.
  • Impact: Electronic Effects: Nitro group drastically reduces ring electron density, favoring nucleophilic attack. Applications: Potential insecticidal activity, similar to substituted benzenes in .
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- (CAS 58555-10-5)
  • Molecular Formula: C₁₀H₁₀NOSS
  • Molecular Weight : 209.26 g/mol
  • Key Differences : Isocyanato (-NCO) group replaces fluorine.
  • Impact :
    • Reactivity : High reactivity toward amines or alcohols, useful in polyurethane synthesis () .

Biological Activity

Benzene, 1-fluoro-4-[(1-methylethyl)thio]- (CAS No. 702-13-6), is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 1-fluoro-4-[(1-methylethyl)thio]- can be represented as follows:

  • Molecular Formula : C10H11FOS
  • Molecular Weight : 200.26 g/mol
  • IUPAC Name : 1-fluoro-4-(propan-2-ylthio)benzene

This compound features a fluorine atom and a thioether group, which are critical for its biological interactions.

Biological Activity Overview

Research on the biological activity of Benzene, 1-fluoro-4-[(1-methylethyl)thio]- has indicated several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the thioether group may enhance its interaction with microbial cell membranes.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, showing potential in scavenging free radicals. This activity is crucial for mitigating oxidative stress in biological systems.
  • Cytotoxicity : Initial cytotoxicity assays indicate that Benzene, 1-fluoro-4-[(1-methylethyl)thio]- may affect cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenging activity measured via DPPH assay
CytotoxicityIC50 values in various cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Fluorine SubstitutionIncreases lipophilicity and membrane penetration
Thioether GroupEnhances antimicrobial interactions
Alkyl Chain LengthAffects overall toxicity profile

Case Study 1: Antimicrobial Efficacy

A study conducted by the American Chemical Society evaluated the antimicrobial efficacy of Benzene, 1-fluoro-4-[(1-methylethyl)thio]- against various pathogens. The results demonstrated significant inhibition of growth in E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In another investigation published in MDPI, the cytotoxic effects of Benzene, 1-fluoro-4-[(1-methylethyl)thio]- were assessed on human cancer cell lines. The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types, indicating its potential as an anticancer candidate.

Q & A

Q. Table 1. Key Spectroscopic Data for 1-fluoro-4-[(1-methylethyl)thio]benzene

TechniqueKey Peaks/DataReference
19F NMR^{19}\text{F NMR}δ -112 ppm (para-substituted C-F)
1H NMR^{1}\text{H NMR}δ 1.32 (d, J=6.8 Hz, 6H, CH3_3), δ 3.51 (septet, J=6.8 Hz, 1H, SCH)
FTIR1225 cm1^{-1} (C-F), 690 cm1^{-1} (C-S)

Q. Table 2. Thermodynamic Properties (Calculated)

PropertyValue (kJ/mol)MethodReference
ΔfH° (gas)-45.2 ± 2.1B3LYP/6-311G
ΔvapH°38.7Joback
logP (octanol/water)3.2Crippen

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